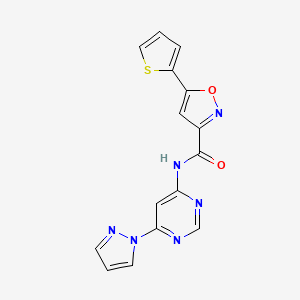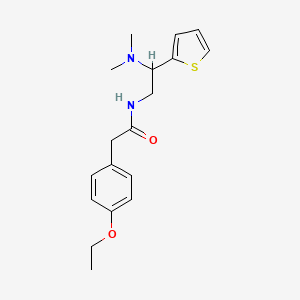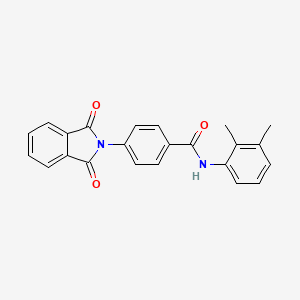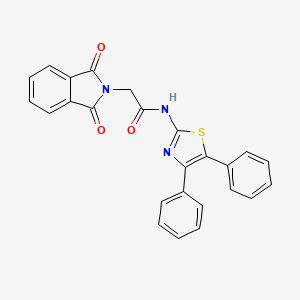![molecular formula C18H19N3O2 B2502945 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-63-3](/img/structure/B2502945.png)
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized for different applications, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the imidazo[1,2-a]pyridine moiety, are found in compounds with significant biological activities, such as cardiac electrophysiological activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . Similarly, the synthesis of N-substituted imidazolylbenzamides has been described, indicating that the imidazolyl group can be a key structural feature for the activity of these compounds . The synthesis of related thiazolopyridine derivatives also involves the interaction of various reagents at room temperature, suggesting that the synthesis of this compound could potentially be carried out under mild conditions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using UV–vis, FT-IR, and 1H NMR spectroscopic techniques . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular framework. The imidazo[1,2-a]pyridine moiety, which is part of the compound , is known to be a significant pharmacophore in drug design .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of azo dyes and the synthesis of various derivatives with potential biological activities . The reactivity of the imidazo[1,2-a]pyridine moiety in the compound of interest may allow for further functionalization and the creation of a diverse array of derivatives with tailored properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by the presence of electron-withdrawing and electron-donating groups, which can affect their absorption ability . The solubility, stability, and reactivity of this compound would likely be determined by its functional groups and overall molecular structure. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be essential for understanding the compound's potential as a drug candidate .
科学的研究の応用
Synthesis and Biological Activity
Imidazo[1,2-a]pyridines have been synthesized and studied for their potential as antiulcer agents. These compounds, including those with various substitutions at the 3-position, were investigated for their antisecretory and cytoprotective properties against ulcers. Although the specific modifications did not exhibit significant antisecretory activity, some demonstrated notable cytoprotective effects in experimental models (Starrett et al., 1989).
Antimycobacterial Activity
A study on imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of imidazo[1,2-a]pyridine derivatives in treating tuberculosis, with specific compounds demonstrating significant antimycobacterial efficacy (Lv et al., 2017).
DNA-Binding Polyamides
Research into pyrrole–imidazole polyamides, utilizing a novel base-sensitive amino-protecting group for efficient synthesis, underscores the utility of imidazo[1,2-a]pyridine derivatives in creating DNA-binding molecules. These studies provide a foundation for developing compounds that can selectively interact with DNA, offering potential applications in gene regulation and therapy (Choi et al., 2003).
Antiviral and Anticancer Activities
Further investigations have identified imidazo[1,2-a]pyridine derivatives with promising antiviral and anticancer activities. These compounds were synthesized with various substitutions, demonstrating the versatility and potential therapeutic value of this chemical scaffold in addressing diverse biological targets (Hamdouchi et al., 1999; Vellaiswamy & Ramaswamy, 2017).
特性
IUPAC Name |
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWMDLOYFNAKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Cyclopropyl-3-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrrolidin-2-one](/img/structure/B2502866.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

![Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B2502873.png)



![methyl 2-(2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2502878.png)
![5-[(2-Chlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2502881.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2502882.png)

